molecular formula C24H25ClFN5O3 B195384 阿法替尼 CAS No. 850140-72-6

阿法替尼

货号 B195384
CAS 编号: 850140-72-6
分子量: 485.9 g/mol
InChI 键: ULXXDDBFHOBEHA-CWDCEQMOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Afatinib is an oral, irreversible ErbB family blocker that covalently binds to the kinase domains of epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4 . It is used to treat metastatic non-small cell lung cancer (NSCLC) that has certain types of abnormal epidermal growth factor receptor (EGFR) genes in patients who have not received any treatments for cancer that has already spread to other parts of the body .


Synthesis Analysis

The synthesis of Afatinib involves a condensation reaction between N,N-dimethylformamide dimethyl acetal (IV) and 2-nitrile-4- [4- (N,N-dimethylamino)-I-oxo-2-buten-I-yl]amino-5- [ (S)- (tetrahydrofuran-3-yl)oxy]aniline (II) to produce an intermediate. This intermediate then undergoes a cyclization reaction with 4-fluoro-3-chloroaniline (III) to prepare Afatinib .


Molecular Structure Analysis

Afatinib has a molecular formula of C24H25ClFN5O3 and a molecular weight of 485.94 g/mol . It is a small molecule agent that is orally bioavailable .


Chemical Reactions Analysis

Afatinib is a highly selective tyrosine kinase inhibitor that covalently binds to EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) to irreversibly inhibit tyrosine kinase autophosphorylation . It suppresses CD8 + T lymphocyte proliferation by targeting CAD, a key enzyme of de novo pyrimidine biosynthesis .


Physical And Chemical Properties Analysis

Afatinib has time-independent pharmacokinetic characteristics. Maximum plasma concentrations of afatinib are reached approximately 2–5 h after oral administration and thereafter decline, at least bi-exponentially . Over the clinical dose range of 20–50 mg, afatinib exposure increases slightly more than dose proportional . Afatinib metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5 % in urine .

作用机制

Target of Action

Afatinib is a potent and selective, irreversible ErbB family blocker . It covalently binds to and irreversibly blocks signaling from all homo and heterodimers formed by the ErbB family members EGFR (ErbB1), HER2 (ErbB2), ErbB3, and ErbB4 . These receptors are involved in cell growth and differentiation, and their dysregulation can lead to cancer.

Mode of Action

Afatinib works by blocking the action of these naturally occurring substances that may be needed to help cancer cells multiply . It targets and irreversibly blocks EGFR , leading to the inhibition of tyrosine kinase autophosphorylation . This action disrupts the signaling pathways that promote cancer cell growth and proliferation.

Biochemical Pathways

Afatinib impairs the HER2-AKT/ERK/PI3K signaling pathways in cancer cells . These pathways are crucial for cell survival, growth, and proliferation. By inhibiting these pathways, afatinib disrupts the growth and proliferation of cancer cells.

Pharmacokinetics

Afatinib demonstrates time-independent pharmacokinetic characteristics . Maximum plasma concentrations of afatinib are reached approximately 2–5 hours after oral administration and thereafter decline, at least bi-exponentially . Over the clinical dose range of 20–50 mg, afatinib exposure increases slightly more than dose proportional . Afatinib metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine . The effective elimination half-life is approximately 37 hours .

Result of Action

Afatinib reduces cell viability and activates apoptosis and cell cycle arrest in multiple established cancer cell lines and in patient tumor-derived primary cell lines . It also impairs cell migration and enhances reproductive death in these cancer cell models . Afatinib-induced cell death is accompanied by activation of STAT1 expression and downregulation of Bcl-xL and cyclin D1 expression, which control cell survival and cell cycle progression .

Action Environment

The pharmacokinetic profile of afatinib is consistent across a range of patient populations . Age, ethnicity, smoking status, and hepatic function had no influence on afatinib pharmacokinetics, while females and patients with low body weight had increased exposure to afatinib . Renal function is correlated with afatinib exposure . Country-specific environmental factors can account for interindividual variations in response to and tolerability of anticancer therapies .

安全和危害

Afatinib is considered hazardous. It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

未来方向

The future of EGFR-directed therapies like Afatinib will likely develop from exploring combination therapies, especially with immunotherapy. Early evidence suggests synergistic effects allowing for a more robust immune response, which holds promise for novel regimens in the treatment of HNSCC .

生化分析

Biochemical Properties

Afatinib interacts with several enzymes and proteins. It is a potent and selective, irreversible ErbB family blocker . Afatinib covalently binds to and irreversibly blocks signaling from all homo and heterodimers formed by the ErbB family members EGFR (ErbB1), HER2 (ErbB2), ErbB3, and ErbB4 .

Cellular Effects

Afatinib has shown to have effects on various types of cells and cellular processes. It inhibits cellular growth and induces apoptosis in a wide range of cells representative for non-small cell lung cancer, breast cancer, pancreatic cancer, colorectal cancer, head and neck squamous cell cancer and several other cancer types exhibiting abnormalities of the ErbB network . It also suppresses CD8 + T lymphocyte proliferation .

Molecular Mechanism

Afatinib exerts its effects at the molecular level through several mechanisms. It covalently binds to and irreversibly blocks signaling from all homo and heterodimers formed by the ErbB family members EGFR (ErbB1), HER2 (ErbB2), ErbB3, and ErbB4 . This results in the inhibition of tyrosine kinase autophosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Afatinib have been observed to change over time. The median progression-free survival (PFS) for patients treated with Afatinib was 14.1 months . The PFS periods were 11.8 and 15.9 months for patients receiving 40 mg versus 20–30 mg of Afatinib .

Dosage Effects in Animal Models

In animal models, the effects of Afatinib vary with different dosages. At a low concentration, it acts as an epidermal growth factor (EGF) and activates the HER2 receptor and downstream signaling pathways in HER2 + breast cancer cells, resulting in enhanced cell proliferation .

Metabolic Pathways

Afatinib is involved in several metabolic pathways. It undergoes minimal metabolism, with unchanged drug predominantly excreted in the faeces and approximately 5 % in urine . Oxidative metabolism mediated via cytochrome P-450 is of negligible importance for the elimination of Afatinib .

Transport and Distribution

Afatinib is transported and distributed within cells and tissues. It is highly soluble throughout the physiological pH range of 1–7.5 , and also shows high passive permeability through cell membranes, but efflux transport by intestinal P-glycoprotein (P-gp) can confound the permeability of Afatinib as it is a P-gp substrate .

属性

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXXDDBFHOBEHA-CWDCEQMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893451
Record name Afatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Afatinib is a potent and selective, irreversible ErbB family blocker. Afatinib covalently binds to and irreversibly blocks signaling from all homo and heterodimers formed by the ErbB family members EGFR (ErbB1), HER2 (ErbB2), ErbB3 and ErbB4. In particular, afatinib covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) and irreversibly inhibits tyrosine kinase autophosphorylation, resulting in downregulation of ErbB signaling. Certain mutations in EGFR, including non-resistant mutations in its kinase domain, can result in increased autophosphorylation of the receptor, leading to receptor activation, sometimes in the absence of ligand binding, and can support cell proliferation in NSCLC. Non-resistant mutations are defined as those occurring in exons constituting the kinase domain of EGFR that lead to increased receptor activation and where efficacy is predicted by 1) clinically meaningful tumor shrinkage with the recommended dose of afatinib and/or 2) inhibition of cellular proliferation or EGFR tyrosine kinase phosphorylation at concentrations of afatinib sustainable at the recommended dosage according to validated methods. The most commonly found of these mutations are exon 21 L858R substitutions and exon 19 deletions. Moreover, afatinib demonstrated inhibition of autophosphorylation and/or in vitro proliferation of cell lines expressing wild-type EGFR and in those expressing selected EGFR exon 19 deletion mutations, exon 21 L858R mutations, or other less common non-resistant mutations, at afatinib concentrations achieved in patients. In addition, afatinib inhibited in vitro proliferation of cell lines overexpressing HER2.
Record name Afatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08916
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

850140-72-6, 439081-18-2
Record name Afatinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850140-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850140726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08916
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tovok
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Afatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Afatinib
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AFATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41UD74L59M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Afatinib
Reactant of Route 2
Reactant of Route 2
Afatinib
Reactant of Route 3
Reactant of Route 3
Afatinib
Reactant of Route 4
Reactant of Route 4
Afatinib
Reactant of Route 5
Reactant of Route 5
Afatinib
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Afatinib

Q & A

ANone: Afatinib is an irreversible inhibitor of the ErbB family of tyrosine kinase receptors. [, , , , , ] This family includes epidermal growth factor receptor (EGFR/HER1/ErbB1), HER2 (ErbB2), HER4 (ErbB4) and indirectly HER3 (ErbB3). [, , , , , ] Afatinib binds covalently to a cysteine residue within the ATP-binding pocket of these receptors, preventing their activation and downstream signaling. [, , , , , ] Inhibition of EGFR/HER signaling by Afatinib leads to cell cycle arrest, reduced cell proliferation, induction of apoptosis, and decreased angiogenesis in tumor cells. [, , , , , , ]

ANone: The provided research abstracts primarily focus on Afatinib's biological activity and do not elaborate on its material compatibility or stability under various non-biological conditions.

ANone: Afatinib functions as an inhibitor rather than a catalyst. [, , , , , ] Its primary role is to block the catalytic activity of tyrosine kinases rather than to catalyze a specific reaction.

ANone: While the provided abstracts don't detail specific SAR studies on Afatinib, they highlight its irreversible binding compared to reversible first-generation EGFR-TKIs. [, , ] This irreversibility is attributed to its covalent interaction with the cysteine residue in the ATP-binding site of EGFR/HER receptors. [, , ] This difference in binding mechanism contributes to Afatinib's increased potency and broader spectrum of activity against different EGFR mutations, including some that confer resistance to first-generation TKIs. [, , ]

ANone: One study investigated the use of polyethylene glycol (PEG)-coated gold nanoparticles (PEGAuNPs) as a drug delivery system for Afatinib. [] This formulation enhanced Afatinib's cellular uptake and antitumor activity in pancreatic and NSCLC cell lines, potentially improving its efficacy and allowing for dose reduction to minimize toxicity. []

ANone: One study found a correlation between higher Afatinib plasma concentrations and the severity of diarrhea, a common side effect. [] They identified specific thresholds for area under the curve (AUC) and C0 that could predict the occurrence of grade 2 diarrhea. [] This suggests the potential for therapeutic drug monitoring of Afatinib to optimize efficacy and minimize toxicity. [] Another study reported that Afatinib was detected in the cerebrospinal fluid of a patient with brain metastases, suggesting its ability to penetrate the central nervous system. []

ANone: Afatinib has been extensively studied in preclinical and clinical settings for its efficacy against various cancers:

  • In vitro: Afatinib effectively inhibited the growth of various cancer cell lines, including lung cancer, [, , , , , , , , ] esophageal squamous cell carcinoma, [] and colorectal cancer. []
  • In vivo: Afatinib showed significant tumor growth inhibition in mouse xenograft models of lung cancer, [, , , , , , ] esophageal squamous cell carcinoma, [] and colorectal cancer. []
  • Clinical trials: Numerous clinical trials have investigated Afatinib's efficacy in NSCLC patients. Afatinib demonstrated improved progression-free survival compared to chemotherapy in patients with specific EGFR mutations. [, , ] Studies also suggest that Afatinib may benefit patients with uncommon EGFR mutations, [] brain metastases, [, ] and those pretreated with other EGFR-TKIs. [, ]

ANone: Although initially effective, acquired resistance to Afatinib remains a challenge. Studies have identified several resistance mechanisms:

  • EGFR T790M mutation: This secondary mutation remains a prevalent resistance mechanism for both first- and second-generation EGFR-TKIs, including Afatinib. [, , , , ]
  • MET amplification: This mechanism was observed in some Afatinib-resistant cell lines. []
  • Epithelial-to-mesenchymal transition (EMT): This phenotypic change was associated with Afatinib resistance in some cell lines. [, ]
  • Stem cell-like features: Upregulation of stem cell markers was observed in Afatinib-resistant cells. []
  • Activation of alternative signaling pathways: These include the IGF1R pathway, [] and FGFR1 activation. []
  • Other mechanisms: Upregulation of EGFR, [] and mutations in KRAS, [] have also been implicated in Afatinib resistance.

ANone: Clinical trials and real-world studies have reported several adverse events associated with Afatinib:

  • Gastrointestinal: Diarrhea is a common side effect, and its severity appears to be correlated with Afatinib plasma concentrations. [, , ]
  • Dermatologic: Rash and acne are frequently observed. [, ]
  • Other: Stomatitis and paronychia are also reported. [, ]

ANone: The provided abstracts do not mention specific long-term effects of Afatinib. Long-term safety data may be available in clinical trial publications and post-marketing surveillance studies.

ANone: One study explored the use of PEGAuNPs to enhance Afatinib delivery. [] This nanoparticle-based delivery system improved drug uptake in cancer cells and enhanced its antitumor activity, suggesting a promising strategy for improving efficacy and potentially reducing toxicity. []

ANone: Research on predictive biomarkers for Afatinib is ongoing. One study suggested that a hypoxic gene signature may correlate with a higher likelihood of metabolic response to Afatinib in head and neck squamous cell carcinoma. []

ANone: Afatinib represents a significant milestone in the evolution of EGFR-targeted therapy for cancer:

  • Second-generation EGFR-TKI: Afatinib emerged as a second-generation, irreversible EGFR-TKI designed to overcome limitations of earlier reversible inhibitors, particularly acquired resistance through the T790M mutation. [, , ]
  • Approval for EGFR-mutant NSCLC: Afatinib gained approval for treating patients with specific EGFR mutations in advanced NSCLC, offering a new treatment option for this patient population. [, , ]
  • Exploration in other cancers: Afatinib is also being investigated in other cancer types, including head and neck squamous cell carcinoma, [, ] breast cancer, [] and esophageal squamous cell carcinoma, [] highlighting its potential broader application.

ANone: Afatinib research has spurred collaborative efforts across disciplines:

  • Nanotechnology and Drug Delivery: The exploration of PEGAuNPs as a drug delivery system for Afatinib demonstrates synergy between nanotechnology and cancer therapeutics. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。